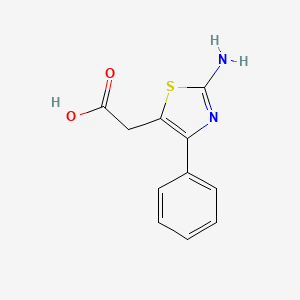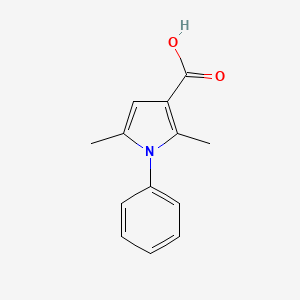![molecular formula C12H13F3N2O2 B1331592 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 582325-39-1](/img/structure/B1331592.png)
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid, also known as TFPPCA, is an organic compound belonging to the class of piperidines. It is a colorless, crystalline solid that is soluble in water and has a melting point of 76-77°C. TFPPCA is a versatile compound with a wide range of applications in the field of organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
Synthesis and Structural Studies
Synthesis of Aminopyrroles : 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, a trifluoromethyl-containing building block, has been used for preparing trifluoromethyl-substituted aminopyrroles. This involves the 2H-azirine ring expansion strategy, leading to various derivatized pyrroles including those with piperidinyl groups (Khlebnikov et al., 2018).
Metalation and Functionalization of Trifluoromethyl-Substituted Pyridines : The metalation of 2-(trifluoromethyl)pyridine can be carboxylated or functionalized at specific positions, demonstrating the flexibility in creating various derivatives including piperidine-4-carboxylic acid compounds (Schlosser & Marull, 2003).
Crystal Structure Analysis : The structure of 5-(trifluoromethyl)picolinic acid monohydrate, closely related to the compound , has been analyzed to reveal a water-bridged hydrogen-bonding network, which is crucial for understanding the interactions and stability of such molecules (Ye & Tanski, 2020).
Chemical Reactions and Transformations
Hydrogenation Studies : Research has focused on the hydrogenation of pyridine-carboxylates and their transformation into piperidine-2-carboxylic acid derivatives, illustrating the chemical versatility of these compounds (Bolós et al., 1994).
Synthesis of Piperidine Derivatives : Studies on the synthesis of substituted α-trifluoromethyl piperidinic derivatives have been conducted, highlighting the pathways to create such compounds, which are valuable in various chemical applications (Rioton, Pardo, & Cossy, 2017).
Synthesis of Functionalized Pyridines : Research demonstrates the synthesis of functionalized 4H-pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone, indicating the potential for generating a wide array of pyridine and piperidine-based derivatives (Mekheimer, Mohamed, & Sadek, 1997).
Vibrational and Spectroscopic Studies
- Vibrational Spectrum Analysis : The vibrational spectrum of 4-(Trifluoromethyl)pyridine-2-carboxylic acid, a closely related compound, has been studied, providing insights into the physical properties relevant to its derivatives (Vural, 2016).
作用機序
Target of Action
The primary targets of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid are currently unknown. This compound is used in laboratory settings for the synthesis of other substances
Mode of Action
Without information on the specific biological targets of this compound, it’s challenging to describe its mode of action. The trifluoromethyl group in the compound is known to significantly impact chemical reactivity and physico-chemical behavior .
Pharmacokinetics
The compound is classified as Acute Toxicity Category 3, indicating it is toxic if swallowed . This suggests that the compound may be absorbed through the gastrointestinal tract, but further studies are needed to confirm this and to understand its distribution, metabolism, and excretion.
Result of Action
The compound is known to cause skin and eye irritation, and it may cause respiratory irritation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s reactivity and its interactions with biological targets. The trifluoromethyl group in this compound is known to impact the compound’s chemical reactivity and physico-chemical behavior , which could influence its action under different environmental conditions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-3-10(16-9)17-6-4-8(5-7-17)11(18)19/h1-3,8H,4-7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPFAFUAKAKTFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)







![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)
